Flufenacet-thioglycolate sulfoxide

Description

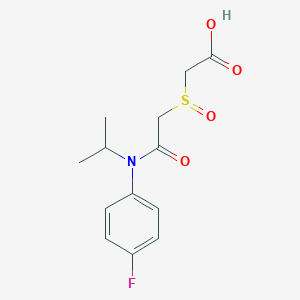

Structure

2D Structure

3D Structure

Properties

CAS No. |

201668-33-9 |

|---|---|

Molecular Formula |

C13H16FNO4S |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

2-[2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl]sulfinylacetic acid |

InChI |

InChI=1S/C13H16FNO4S/c1-9(2)15(11-5-3-10(14)4-6-11)12(16)7-20(19)8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18) |

InChI Key |

JCMMUCVPUOXQDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)CC(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Research of Flufenacet Thioglycolate Sulfoxide

Formation and Characterization in Plant Systems

The biotransformation of flufenacet (B33160) in plants is a complex process leading to various metabolites, including Flufenacet-thioglycolate sulfoxide (B87167). This process is integral to the plant's ability to detoxify the xenobiotic compound.

Elucidation of Metabolic Pathways in Specific Crop Matrices

Research has confirmed the presence of Flufenacet-thioglycolate sulfoxide as a metabolite in crops such as corn. cabidigitallibrary.org A study designed to detect flufenacet and its metabolites in corn systems successfully identified this compound, along with other metabolites like FOE oxalate, FOE sulfonic acid, and FOE alcohol. cabidigitallibrary.org Under field conditions, the residue levels of these compounds were found to be low in corn grain and fresh corn. For instance, in corn grain and fresh corn, the residues of flufenacet and its four metabolites were all below 0.01 mg/kg. cabidigitallibrary.org In straw samples, while present, the total residues remained at low levels. cabidigitallibrary.org

While detailed pathway elucidation in every crop is not extensively published, studies in grass weeds like Lolium spp. (ryegrass) provide a well-documented model for the metabolic processes that likely occur in tolerant crops. researchgate.netnih.gov These studies suggest two primary detoxification pathways for flufenacet. The predominant pathway involves the conjugation of flufenacet with glutathione (B108866), a key step that precedes the formation of sulfur-containing metabolites. researchgate.netresearchgate.net A secondary, less common pathway involves the formation of flufenacet-alcohol. researchgate.netresearchgate.net

The following table summarizes the residue levels of flufenacet and its metabolites found in a study on corn:

| Analyte | Matrix | Maximum Residue Level (mg/kg) |

| Flufenacet | Corn Grain | < 0.01 |

| This compound | Corn Grain | < 0.01 |

| FOE oxalate | Corn Grain | < 0.01 |

| FOE sulfonic acid | Corn Grain | < 0.01 |

| FOE alcohol | Corn Grain | < 0.01 |

| Total Residues | Corn Grain | < 0.05 |

| Flufenacet | Fresh Corn | < 0.01 |

| This compound | Fresh Corn | < 0.01 |

| FOE oxalate | Fresh Corn | < 0.01 |

| FOE sulfonic acid | Fresh Corn | < 0.01 |

| FOE alcohol | Fresh Corn | < 0.01 |

| Total Residues | Fresh Corn | < 0.05 |

| Flufenacet & Metabolites | Straw | ≤ 0.089 |

| Total Residues | Straw | ≤ 0.24 |

Data sourced from a study on flufenacet residues in corn systems. cabidigitallibrary.org

Identification of Precursor Compounds and Transformation Steps within Plant Metabolism

The formation of this compound in plants is initiated by the detoxification of the parent flufenacet molecule. The key precursor in this pathway is the flufenacet-glutathione conjugate. researchgate.netnih.govresearchgate.net This initial step is catalyzed by glutathione transferase (GST) enzymes, which are crucial for herbicide tolerance in many plants. uni-goettingen.denih.gov

The transformation from flufenacet to this compound proceeds through the following proposed steps:

Glutathione Conjugation: Flufenacet is conjugated with the tripeptide glutathione (GSH). This reaction is catalyzed by GSTs. researchgate.netresearchgate.net

Catabolism of the Glutathione Conjugate: The flufenacet-glutathione conjugate is then catabolized. This involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, leaving a cysteine conjugate.

Formation of a Thioacetic Acid Derivative: The cysteine conjugate is further metabolized to form a thioacetic acid derivative.

Oxidation: The sulfur atom in the thioacetic acid derivative is oxidized to form the final product, this compound.

This pathway is consistent with the known metabolic routes for other xenobiotics that undergo glutathione conjugation in plants.

Environmental Metabolism and Transformation in Abiotic and Biotic Matrices

In the environment, flufenacet undergoes degradation through various biotic and abiotic processes, which can lead to the formation of different metabolites, including the potential for this compound to be formed.

Formation in Aerobic Soil Environments

In aerobic soil environments, the primary degradation mechanism for flufenacet is biodegradation. regulations.gov The persistence of flufenacet in soil is generally moderate, with reported half-lives varying depending on the soil type and conditions. Studies have reported half-lives ranging from 23.1 to 63.6 days in aerobic soil. regulations.gov Another study observed a half-life of 98 days in a surface soil layer. researchgate.net The degradation process often involves the cleavage of the ether linkage in the flufenacet molecule. regulations.gov While various degradates are formed, such as N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide and [4-fluorophenyl)(1-methylethyl)-amino]oxoacetic acid, the specific formation of this compound in soil is not extensively documented in available research.

The following table presents a range of reported half-lives for the parent compound, flufenacet, in aerobic soil.

| Soil Condition | Half-life (DT₅₀) in Days |

| Aerobic Soil | 23.1 - 63.6 |

| Aerobic Soil | 33.8 (initial) |

| Aerobic Soil | ~10 - 31 |

| Surface Soil | 98 |

Data compiled from various environmental fate studies. researchgate.netregulations.govepa.govresearchgate.net

Formation in Aerobic Aquatic Environments

Similar to soil, flufenacet degradation in aerobic aquatic environments is primarily driven by biodegradation. regulations.gov The herbicide is considered moderately persistent in these systems, with reported half-lives between 18 and 77 days. regulations.gov A significant degradate identified in aquatic systems is the thiadone degradate, which is noted for its persistence, having half-lives ranging from 160 to 303 days in both aerobic and anaerobic aquatic conditions. regulations.gov While this compound has been listed as a water metabolite, the specific pathways and rates of its formation in aerobic aquatic environments are not clearly detailed in the reviewed literature.

Stability under Anaerobic Conditions

Under anaerobic conditions, both in soil and aquatic systems, flufenacet demonstrates significant stability. epa.gov It is considered persistent in anaerobic aquatic environments, with a reported half-life of 492 days. regulations.gov In anaerobic soil, flufenacet is also relatively stable. epa.gov This stability implies that the biotransformation of flufenacet to its metabolites, including this compound, is significantly hindered or does not occur to a significant extent in the absence of oxygen.

Influence of Environmental Factors on Metabolic Transformation

The transformation of flufenacet to its metabolites is influenced by:

Soil Type and Composition: The rate of flufenacet degradation varies between different soil types, which is attributed to differences in adsorption, desorption, and microbial activity. regulations.gov

Moisture: Soil moisture levels can impact the rate of microbial activity and, consequently, the degradation of flufenacet. regulations.gov

Temperature: Temperature affects the rate of microbial metabolism, with warmer temperatures generally leading to faster degradation of flufenacet. regulations.gov

Microbial Activity: The breakdown of flufenacet in soil and water is primarily a biological process driven by microorganisms. regulations.gov

While it can be inferred that these factors would similarly influence the further transformation of this compound, specific experimental data to support this for the metabolite itself is lacking.

Environmental Dynamics and Fate Research of Flufenacet Thioglycolate Sulfoxide

Degradation Kinetics in Soil and Water Compartments.

Degradation kinetics are fundamental to determining a compound's persistence and potential for accumulation in the environment. While direct kinetic data for flufenacet-thioglycolate sulfoxide (B87167) is scarce, studies on the parent compound provide insight into the degradation processes that its metabolites would undergo.

Experimental Determination of Half-Lives in Varied Environmental Media.

Specific half-life values for flufenacet-thioglycolate sulfoxide are not extensively documented. Research has focused primarily on the parent herbicide, flufenacet (B33160). For flufenacet, aerobic microbial degradation is a key dissipation pathway, with laboratory half-lives ranging from 10 to 34 days in various soil types. nih.gov Field dissipation studies have reported similar half-lives of 10.1 to 31 days for the parent compound. nih.gov

In one aerobic soil metabolism study, the metabolite "Flefenacet thioglycolate sulfoxide" was detected, reaching a maximum of 3.7% of the applied dose of the parent compound after 180 days, and was still present at 2.8% after a full year (365 days). This suggests that while it may be formed in small quantities, the metabolite itself shows a degree of persistence in aerobic soil environments.

Flufenacet is generally stable to hydrolysis and did not photolyze on soil surfaces over a 10.5-day period in a laboratory setting. It is also relatively stable under anaerobic soil and aquatic conditions.

Table 1: Experimental Half-Life (DT50) of Parent Compound Flufenacet

Influence of Temperature and Organic Amendments on Degradation Rates.

Environmental factors such as temperature and the presence of organic matter significantly influence herbicide degradation rates, primarily by affecting microbial activity.

Temperature: Studies on the parent compound flufenacet show that degradation is faster at higher temperatures. For instance, degradation at 16°C is significantly quicker than at 6°C, which is attributed to increased microbial biomass and activity. This temperature dependence is a common principle in microbial degradation, and it is expected that the degradation of this compound would follow a similar pattern.

Organic Amendments: The addition of organic materials like spent mushroom substrate (SMS) or green compost (GC) to soil has been shown to increase the half-life of flufenacet. This is because the amendments can increase the sorption (binding) of the herbicide to soil particles, making it less available to microorganisms for degradation. While this slows the degradation rate, these organic materials also enrich the soil's microbial communities, which are ultimately responsible for breaking down the compounds.

Mobility and Transport Phenomena in Terrestrial and Aquatic Systems.

The mobility of a pesticide and its metabolites determines their potential to move from the application site into water resources.

Leaching Potential in Diverse Soil Profiles.

The parent compound, flufenacet, is considered to have mobility ranging from very mobile to mobile in a variety of soil types, including sand, loamy sand, clay loam, silt loam, and sandy loam. herts.ac.uk Its degradates are also characterized as being mobile to very mobile. This suggests a potential for movement through the soil profile.

However, field studies have shown that the addition of organic amendments can reduce the mobility of flufenacet. The increased organic matter enhances adsorption, holding the compound more tightly in the upper soil layers and reducing the amount that leaches downwards. Despite its mobility potential, some field dissipation studies found no evidence that the parent flufenacet leached below the top 5 inches of soil. herts.ac.uk

Characterization of Transport Pathways in Surface and Groundwater Systems.

Due to its mobility, flufenacet and its metabolites have the potential to be transported to both surface water (via runoff) and groundwater (via leaching). herts.ac.uk Monitoring data has confirmed the presence of the parent compound in both surface and groundwater wells, typically at low levels. herts.ac.uk

A study of herbicide transport near the Mississippi River detected the ethanesulfonic acid (ESA) degradate of flufenacet in surface water samples, but not the oxanilic acid (OXA) or thioglycolate sulfoxide metabolites. The detection of certain metabolites and not others highlights the complexity of degradation pathways and the varying stability and mobility of each compound.

Persistence Evaluation in Environmental Systems.

Persistence is a measure of how long a compound remains in the environment before being broken down. The persistence of flufenacet is considered moderate. herts.ac.uk The rate of degradation is influenced by factors like temperature and soil composition.

The detection of this compound in a soil study 365 days after the application of the parent herbicide indicates that this metabolite has a significant degree of persistence in the soil environment. Flufenacet itself is noted to be relatively stable under anaerobic conditions, which could contribute to its persistence if it reaches deeper, oxygen-depleted soil layers or sediments. herts.ac.uk The long-term presence of such metabolites is a key consideration in environmental risk assessment.

Table of Compounds Mentioned

Advanced Analytical Methodologies for Flufenacet Thioglycolate Sulfoxide Detection and Quantification

Development and Validation of Chromatographic-Mass Spectrometric Techniques

The primary analytical challenge in monitoring Flufenacet-thioglycolate sulfoxide (B87167) lies in its low concentration levels in complex samples like soil, water, and agricultural products. To address this, highly sensitive and selective chromatographic-mass spectrometric techniques have been developed and validated.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the analysis of Flufenacet (B33160) and its metabolites. cabidigitallibrary.org This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In one study, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with HPLC-MS/MS was developed to detect flufenacet and four of its metabolites, including Flufenacet-thioglycolate sulfoxide, in corn. cabidigitallibrary.org The method demonstrated average recoveries ranging from 75% to 106%, with relative standard deviations (RSDs) between 2.8% and 14.7%. cabidigitallibrary.org These results indicate that the method is both accurate and precise for the analysis of these compounds in a complex matrix like corn. cabidigitallibrary.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another robust technique for the simultaneous analysis of multiple pesticide residues, including this compound. A study focused on agricultural products developed a simultaneous analytical method using LC-MS/MS for flufenacet and its metabolites. nih.gov In this method, samples were extracted with methanol (B129727) and purified using solid-phase extraction (SPE) with Bond Elut C18 and InertSep GC/PSA cartridges. nih.gov The average recoveries from various agricultural products like wheat, soybean, potato, and tomato were between 70.6% and 97.0%, with RSDs below 5%. nih.govresearchgate.net The limit of quantitation (LOQ) for flufenacet and its metabolites was established at 0.01 μg/g. nih.govresearchgate.net

Innovative Sample Preparation Strategies for Complex Matrices

The accuracy of any analytical method heavily relies on the efficiency of the sample preparation step. For complex matrices such as agricultural products and environmental samples, innovative strategies are crucial to extract the target analytes and remove interfering substances.

Modified QuEChERS Protocols for Extraction Efficiency

The QuEChERS method, first introduced in 2003, has revolutionized pesticide residue analysis by offering a simple, fast, and effective extraction and cleanup procedure. quechers.eu The original method involves extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). researchgate.net

For the analysis of Flufenacet and its metabolites in corn, a modified QuEChERS protocol was successfully employed. cabidigitallibrary.org This modified approach demonstrated high extraction efficiency, as evidenced by the good recovery rates. cabidigitallibrary.org The flexibility of the QuEChERS method allows for modifications to suit different matrices and analytes. For instance, in the analysis of pesticides in fish, a modified QuEChERS method using chloroform (B151607) in the cleanup step showed improved recoveries for certain pesticides. ekb.eg

Methodological Considerations for Residue Analysis in Biological and Environmental Samples

When analyzing for residues in diverse samples, it is essential to validate the analytical method by assessing key performance parameters.

Analytical Performance Parameters (e.g., Recoveries, Relative Standard Deviations, Limits of Quantitation)

The reliability of an analytical method is determined by its performance parameters. These include recovery, which measures the extraction efficiency; relative standard deviation (RSD), which indicates the precision of the method; and the limit of quantitation (LOQ), which is the lowest concentration of an analyte that can be reliably quantified.

For the HPLC-MS/MS method used for corn analysis, the recoveries were between 75% and 106%, and the RSDs were between 2.8% and 14.7%. cabidigitallibrary.org The LC-MS/MS method for various agricultural products showed recoveries of 70.6–97.0% and RSDs of less than 5%. nih.govresearchgate.net The LOQ for this method was 0.01 μg/g. nih.govresearchgate.net Another study developing a method for flufenacet in soil and wheat reported recoveries of 80.9% to 93.0% for HPLC and 88.0% to 96.2% for GC-MS/MS, with an LOQ of 0.01 μg/g for HPLC and 0.003 μg/g for GC-MS/MS. isws.org.in

These parameters are crucial for ensuring that the analytical methods are sensitive and reliable enough to detect and quantify residues at levels that are relevant for food safety and environmental monitoring.

Role of Marker Substances in Comprehensive Residue Definition

The establishment of a comprehensive residue definition is a critical component of pesticide regulation and food safety. This definition encompasses the parent compound and all toxicologically relevant metabolites to ensure a thorough assessment of consumer risk. For the herbicide flufenacet, the compound this compound is a key metabolite that plays a significant role in regulatory monitoring and risk assessment.

Research into the metabolism of flufenacet in crops has identified this compound as a notable degradation product. For instance, a study focused on the total residue levels in corn successfully developed and validated an analytical method to detect flufenacet and four of its primary metabolites, including this compound. researchgate.net In field trials associated with this study, while the residues of the individual analytes in corn grain were below the limit of quantification, their presence in straw samples was measurable, indicating the importance of monitoring these metabolites. researchgate.net

The selection of a substance as a marker within a residue definition depends on several factors, including its prevalence, concentration, and toxicological significance. While further studies are noted as necessary to fully characterize the toxicity of individual flufenacet metabolites, the inclusion of this compound in the comprehensive definition underscores its importance as an indicator of the total residue. researchgate.net By monitoring for a suite of compounds that includes this sulfoxide, regulators can more accurately estimate the total dietary burden from the use of flufenacet.

The table below presents data from a field trial on corn, illustrating the detected levels of flufenacet and its metabolites in corn straw, which supports the inclusion of these metabolites in residue monitoring.

| Analyte | Maximum Residue Level Detected (mg/kg) |

|---|---|

| Flufenacet | ≤ 0.089 |

| FOE oxalate | ≤ 0.089 |

| FOE sulfonic acid | ≤ 0.089 |

| FOE alcohol | ≤ 0.089 |

| This compound | ≤ 0.089 |

| Total Residue | ≤ 0.24 |

Data adapted from a study on flufenacet residues in corn. The results show the maximum levels found for the parent compound and its four key metabolites in corn straw samples, demonstrating their presence at harvest. researchgate.net

Biochemical and Molecular Research on Flufenacet Thioglycolate Sulfoxide in Plant Interactions

Interplay with Flufenacet's Proposed Mechanism of Herbicidal Action

Flufenacet (B33160) is a selective herbicide primarily targeting grass weeds in various crops. mdpi.comherts.ac.ukherts.ac.uk Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. mdpi.comherts.ac.ukherts.ac.uk

Connection to Very Long Chain Fatty Acid (VLCFA) Synthesis Inhibition Pathway

Flufenacet belongs to the Herbicide Resistance Action Committee (HRAC) Group K3, which are known inhibitors of VLCFA synthesis. researchgate.netfao.orgcore.ac.uk VLCFAs are fatty acids with chain lengths of 18 carbons or more, and they are essential precursors for the biosynthesis of various cellular components, including cuticular waxes and suberin. mdpi.comresearchgate.net These components are vital for protecting the plant against environmental stress and controlling water loss.

The primary target of flufenacet is believed to be the elongase enzymes involved in the VLCFA synthesis pathway. nih.govnih.gov Research has shown that flufenacet can inhibit multiple elongase activities. nih.gov The inhibition of these enzymes disrupts the production of VLCFAs, leading to a cascade of detrimental effects on the plant. mdpi.com Studies on Arabidopsis thaliana have demonstrated that treatment with flufenacet can produce phenotypes that mimic the fiddlehead mutant, which is known to have defects in VLCFA elongation. nih.gov This provides strong evidence for the role of flufenacet in disrupting this specific metabolic pathway.

The table below summarizes the inhibitory effect of flufenacet on different VLCFA elongases.

| Elongase | Inhibition by Flufenacet | Reference |

| FAE1 | Complete inhibition at 10⁻⁵ M | nih.gov |

| At5g43760 | Complete inhibition at 100 µM | nih.gov |

| CER60 | Low inhibition | nih.gov |

Effects on Plant Cell Division and Meristematic Activity Phenotypes

The disruption of VLCFA synthesis by flufenacet has profound consequences for plant cell division and the activity of meristematic tissues. mdpi.comherts.ac.ukherts.ac.uk Meristems are regions of actively dividing cells responsible for plant growth, and their proper function is heavily reliant on the products of VLCFA synthesis.

The inhibition of VLCFA production leads to a failure in the formation of new cell membranes and other essential cellular structures. This directly impedes cell division and expansion, ultimately halting the growth of the plant. mdpi.com The visible symptoms of flufenacet action, such as stunted growth and abnormal development, are direct consequences of its impact on meristematic activity. mdpi.comnih.gov Herbicides that disrupt cell division can lead to various cytogenetic effects, including the destruction of mitotic figures and, ultimately, cell death. nih.gov

Metabolite Contribution to Herbicide Resistance Mechanisms in Weed Populations

The repeated use of flufenacet has led to the evolution of resistance in several weed species, including black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.). researchgate.netfao.orgcore.ac.uk A key mechanism underlying this resistance is the enhanced metabolic detoxification of the herbicide.

Enhanced Metabolic Detoxification Pathways in Resistant Biotypes

Resistant weed populations have been shown to metabolize flufenacet more rapidly than susceptible populations. core.ac.ukuni-goettingen.de This enhanced metabolism is a major factor in their ability to survive herbicide applications. researchgate.netcore.ac.uk The primary detoxification pathway for flufenacet involves its conjugation with glutathione (B108866). researchgate.netbohrium.comresearchgate.net

The degradation of flufenacet to less toxic or non-toxic metabolites prevents the herbicide from reaching its target site in sufficient concentrations to be effective. This metabolic resistance is a significant challenge in weed management. researchgate.netfao.org

Characterization of Glutathione Transferase (GST) Activity in Relation to Detoxification

Glutathione Transferases (GSTs) are a diverse family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides. bohrium.comresearchgate.net In the case of flufenacet resistance, increased GST activity is a primary driver of detoxification. uni-goettingen.debohrium.comcambridge.org

Studies have shown that resistant populations of black-grass and ryegrass exhibit higher levels of GST activity compared to susceptible populations. uni-goettingen.debohrium.comcambridge.org This enhanced enzymatic activity leads to the rapid conjugation of flufenacet with glutathione, effectively neutralizing the herbicide. bohrium.comresearchgate.net Research has identified specific classes of GSTs, namely tau and phi classes, as being particularly important in the detoxification of flufenacet. researchgate.netuni-goettingen.de The use of GST inhibitors has been shown to slow down the degradation of flufenacet, further confirming the central role of these enzymes in resistance. cambridge.org

The table below presents data on the impact of GST inhibitors on flufenacet degradation.

| Population | Treatment | Effect on Flufenacet Degradation | Reference |

| Sensitive | Tridiphane | Slowed down | cambridge.org |

| Reduced Sensitivity | Tridiphane | Slowed down | cambridge.org |

| Sensitive | Ethacrynic acid | Slowed down | cambridge.org |

| Reduced Sensitivity | Ethacrynic acid | Slowed down | cambridge.org |

Transcriptomic and Gene Expression Profiling in Resistance Development

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided valuable insights into the molecular basis of flufenacet resistance. uni-goettingen.decambridge.orgnih.govnih.gov These studies have revealed that the development of resistance is associated with the upregulation of specific genes, particularly those encoding GSTs.

In resistant Lolium populations, differential gene expression analysis identified 11 differentially upregulated GSTs. uni-goettingen.de Similarly, in black-grass, RNA sequencing has identified six differentially expressed GSTs in populations with reduced flufenacet sensitivity. cambridge.org These findings strongly suggest that the increased expression of GST genes is a key component of the resistance mechanism.

Genome-wide studies in black-grass have further elucidated the genomic organization and regulation of GST genes. nih.govbohrium.com These studies have shown that GST genes, particularly those of the tau and phi classes, are often found in clusters and can have complex regulatory patterns. nih.govbohrium.com The upregulation of these genes in resistant plants allows for a more efficient detoxification of flufenacet, contributing to their survival.

Analysis of Cross-Resistance Patterns and Their Metabolic Basis

Research into the resistance of various weed species to the herbicide flufenacet has revealed important patterns of cross-resistance and the underlying metabolic mechanisms. Flufenacet resistance is often linked to enhanced metabolism in the plant, a process that can also confer resistance to other herbicides with similar or different modes of action.

Studies have demonstrated that resistance to flufenacet in grass weeds like black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.) is primarily caused by enhanced metabolism rather than target-site mutations. researchgate.netfao.org This metabolic resistance is often polygenic, meaning it involves multiple genes, which may explain the slower evolution of high-level resistance to flufenacet compared to other herbicides. nih.gov

The primary metabolic pathway for flufenacet detoxification involves glutathione S-transferases (GSTs). nih.govbohrium.comuni-goettingen.deuni-goettingen.de Research has shown that flufenacet-resistant populations of ryegrass exhibit higher levels of GST activity, leading to faster degradation of the herbicide. bohrium.com In black-grass, several GSTs that are upregulated in resistant populations have been identified and shown to detoxify flufenacet. nih.gov Interestingly, one of the most active GSTs produces flufenacet-alcohol instead of a glutathione conjugate, indicating diverse detoxification pathways. nih.gov

Cross-resistance studies have yielded mixed results, suggesting a complex metabolic basis. For instance, in vitro studies with recombinant GSTs from flufenacet-resistant black-grass demonstrated cross-resistance to other very-long-chain fatty acid (VLCFA) inhibiting herbicides like acetochlor (B104951) and pyroxasulfone, as well as to the ACCase inhibitor fenoxaprop. nih.gov However, other herbicides, including some VLCFA inhibitors, were not detoxified by these same GSTs. nih.gov This indicates that specific GSTs may be responsible for resistance to a particular spectrum of herbicides.

Conversely, a study on a resistant ryegrass population found no cross-resistance between flufenacet and pyroxasulfone, another VLCFA-inhibiting herbicide. researchgate.netfao.org This lack of cross-resistance in some populations highlights the variability in metabolic resistance mechanisms among different weed species and even among different resistant populations of the same species.

Furthermore, research on black-grass with reduced sensitivity to flufenacet also showed lower efficacy of pendimethalin (B1679228) and prosulfocarb (B1679731) when applied individually. cpm-magazine.co.uk The co-occurrence of resistance to herbicides from different mode-of-action groups, such as ACCase and ALS inhibitors, is also common in flufenacet-resistant populations. researchgate.netuni-goettingen.de This phenomenon of multiple resistance is often attributed to enhanced herbicide metabolism. researchgate.netresearchgate.netnih.gov

The table below summarizes findings from various studies on cross-resistance patterns in flufenacet-resistant weeds.

| Resistant Weed Species | Herbicide with Cross-Resistance | Herbicide without Cross-Resistance | Metabolic Basis | Reference |

| Black-grass (Alopecurus myosuroides) | Acetochlor, Pyroxasulfone, Fenoxaprop, Pendimethalin, Prosulfocarb | Not all VLCFA-inhibitors | Enhanced metabolism via Glutathione S-transferases (GSTs) | nih.govcpm-magazine.co.uk |

| Ryegrass (Lolium spp.) | Not specified | Pyroxasulfone | Enhanced metabolism | researchgate.netfao.org |

Table 1: Cross-Resistance Patterns in Flufenacet-Resistant Weeds

The metabolic basis of this resistance is the focus of ongoing research. The degradation of flufenacet leads to the formation of various metabolites, including Flufenacet-thioglycolate sulfoxide (B87167). The pathway involves enzymatic activities that transform the parent compound. researchgate.net Understanding the specific enzymes and genes responsible for this enhanced metabolism, such as the upregulation of particular GSTs and cytochrome P450s, is crucial for developing sustainable weed management strategies. nih.govuni-goettingen.deuni-goettingen.denih.gov The identification of molecular markers associated with resistance could lead to the development of diagnostic tools for early detection. uni-goettingen.de

Structure Activity Relationship Sar and Structural Analogue Studies Involving Flufenacet Thioglycolate Sulfoxide

Elucidating Molecular Determinants of Biological Activity within Related Chemical Structures

The biological activity of flufenacet (B33160) is intrinsically linked to its molecular structure, which allows it to inhibit the very-long-chain fatty acid elongase (VLCFAE) in susceptible plants. However, the herbicidal efficacy of flufenacet can be significantly diminished in resistant weed biotypes through metabolic detoxification. A primary pathway for this detoxification is initiated by glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of glutathione to the flufenacet molecule. This initial step leads to a cascade of further metabolic changes, ultimately resulting in the formation of various metabolites, including flufenacet-thioglycolate sulfoxide (B87167).

The formation of flufenacet-thioglycolate sulfoxide is a clear indicator of the plant's defense mechanism at a molecular level. The conversion of the parent herbicide into its metabolites is a key determinant of its reduced biological activity. While flufenacet is designed to bind to and inhibit a specific enzyme target, its metabolites, such as the thioglycolate sulfoxide, generally exhibit a significantly lower affinity for this target, rendering them less phytotoxic. researchgate.netnih.gov

Research into the metabolism of flufenacet in various weed species, such as black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.), has identified several key metabolites. researchgate.netresearchgate.net The detoxification pathway illustrates how structural modifications, orchestrated by plant enzymes, lead to a loss of herbicidal activity.

The table below outlines the key compounds in the metabolic pathway of flufenacet, highlighting the structural changes from the active parent compound to its less active metabolites.

| Compound Name | Molecular Formula | Role in Biological Activity |

| Flufenacet | C₁₄H₁₃F₄N₃O₂S | Active herbicide, inhibits VLCFA synthesis. nih.gov |

| Flufenacet-glutathione | C₂₄H₃₀FN₅O₇S | Initial detoxification product, reduced herbicidal activity. researchgate.net |

| Flufenacet-cysteine | C₁₇H₂₀FN₃O₃S | Intermediate metabolite in the detoxification pathway. researchgate.net |

| Flufenacet-thiolactic acid | C₁₇H₂₀FNO₄S | Metabolite with reduced phytotoxicity. researchgate.net |

| This compound | C₁₃H₁₆FNO₄S | A downstream metabolite indicating advanced detoxification. researchgate.netresearchgate.net |

This table is generated based on data synthesized from multiple research sources.

The key molecular determinant of the reduced biological activity of this compound and other metabolites is the significant alteration of the chemical structure from the parent flufenacet molecule. These changes, particularly the cleavage of the original thiadiazole ring and the addition of polar functional groups, prevent the molecule from effectively binding to the active site of the VLCFA elongase enzyme. researchgate.net

Rational Design Principles for Novel Agrochemical Compounds

The insights gained from studying the metabolic fate of flufenacet, including the formation of this compound, provide a solid foundation for the rational design of new and improved agrochemical compounds. A primary goal in this design process is to create molecules that can overcome or circumvent the metabolic resistance mechanisms observed in weeds.

One of the core principles for rational design is to modify the herbicide's structure to make it less susceptible to enzymatic degradation. Since the initial step in flufenacet detoxification is often mediated by GSTs, designing new molecules that are poor substrates for these enzymes is a key strategy. nih.govksu.edu This could involve altering the electrophilic sites on the molecule that are targeted by glutathione conjugation.

Another principle is the development of "pro-herbicides," which are inactive compounds that are metabolically converted into an active herbicide within the target weed. This approach can be particularly effective if the activating enzyme is prevalent in the weed but absent or less active in the crop species, thereby enhancing selectivity.

Furthermore, the knowledge of metabolic pathways allows for the design of herbicide synergists. These are compounds that, while not necessarily herbicidal themselves, can inhibit the detoxification enzymes in the weed, such as GSTs. cambridge.org By co-applying a synergist with a herbicide like flufenacet, the herbicide's metabolic breakdown is slowed, leading to increased efficacy, even in resistant populations. cambridge.org

The following table summarizes key rational design principles derived from the study of flufenacet metabolism:

| Design Principle | Rationale | Potential Outcome |

| Structural Modification to Reduce GST Binding | Prevents or slows the initial step of detoxification. | Increased efficacy in GST-based resistant weeds. |

| Development of Pro-Herbicides | Activation occurs within the target weed, potentially bypassing resistance mechanisms. | Enhanced selectivity and efficacy. |

| Design of Synergists (e.g., GST inhibitors) | Blocks the metabolic pathway responsible for herbicide detoxification. | Restoration of efficacy of existing herbicides in resistant populations. cambridge.org |

| Creation of Hybrid Herbicides | Combining the structural features of two different herbicide classes to create a molecule with multiple modes of action. | Broader weed control spectrum and a more complex resistance mechanism for weeds to overcome. |

This table outlines strategies for new agrochemical design based on established research findings.

Emerging Research Avenues and Methodological Advancements for Flufenacet Thioglycolate Sulfoxide Studies

Application of Untargeted Metabolomics in Environmental and Biological Systems

Untargeted metabolomics is a powerful, hypothesis-generating approach used to obtain a comprehensive snapshot of all measurable metabolites within a biological or environmental sample. ufz.debohrium.com This technique, typically employing high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), allows for the detection and relative quantification of a wide array of compounds without prior knowledge of their identity. ufz.denih.gov

In the context of flufenacet-thioglycolate sulfoxide (B87167), untargeted metabolomics can be applied to:

Identify Novel Degradation Products: By analyzing soil, water, or plant samples treated with the parent herbicide, flufenacet (B33160), researchers can identify a broad spectrum of transformation products, including previously uncharacterized metabolites. ufz.de This provides a more complete picture of the degradation pathway beyond the known formation of flufenacet-thioglycolate sulfoxide.

Characterize Biological Responses: When an organism is exposed to a xenobiotic, its metabolome is perturbed. Untargeted metabolomics can map these changes in plants or soil microorganisms, revealing the biochemical pathways affected by this compound and helping to elucidate its mode of action or potential stress responses.

Discover Biomarkers: This approach is instrumental in biomarker discovery. nih.gov Variations in the metabolic profiles between susceptible and resistant weed populations, for instance, can pinpoint specific compounds or pathways linked to herbicide resistance.

The primary challenge in untargeted metabolomics is the structural identification of the detected metabolic "features" (unique mass-to-charge ratio and retention time combinations). ufz.de This often requires creating extensive in-house spectral libraries of analytical standards or using advanced bioinformatic tools to predict potential structures. ufz.demdpi.com

Computational Modeling and Predictive Approaches for Environmental Behavior

Computational modeling has become an indispensable tool for predicting the environmental fate of pesticides and their transformation products (TPs), including this compound. frontiersin.org These models are crucial for regulatory risk assessment and for understanding potential environmental exposure.

Key modeling approaches include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These models predict the physicochemical properties and environmental behavior (e.g., soil sorption, degradation rate) of a chemical based on its molecular structure. For a metabolite like this compound, QSAR can provide essential data points when experimental data are unavailable. whiterose.ac.ukresearchgate.net

Environmental Fate Models: Regulatory models such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) and PRZM (Pesticide Root Zone Model) are used to simulate the leaching potential and persistence of pesticides and their metabolites in soil and groundwater. doi.orgstone-env.com These models incorporate factors like soil type, climate, and the chemical's degradation kinetics. For instance, studies have used these models to assess the leaching risk of flufenacet and its major metabolites, flufenacet ESA and flufenacet OA. doi.orgnih.gov

Metabolic Pathway Prediction Systems: Computational tools can now predict the likely metabolic transformations a parent compound will undergo in various organisms or environmental compartments. This can help anticipate the formation of metabolites like this compound and guide analytical monitoring efforts.

These predictive tools allow for a largely automated and comprehensive assessment of a pesticide and its full suite of TPs, which is critical given the vast number of potential metabolites. frontiersin.org

In Vitro and In Planta Studies for Detailed Metabolic Pathway Characterization

To understand how this compound is formed and what its ultimate fate is, researchers rely on controlled laboratory studies.

In Vitro Studies: These experiments use isolated biological components, such as specific enzymes or cell cultures, to dissect individual steps of the metabolic process. For example, glutathione (B108866) S-transferases (GSTs) have been identified as key enzymes in the initial detoxification of flufenacet in weeds like black-grass and ryegrass. researchgate.netresearchgate.netnih.gov In vitro assays with these enzymes can precisely characterize their efficiency in metabolizing flufenacet, which is the precursor to the thioglycolate conjugate and its subsequent sulfoxide form.

In Planta Studies: These studies involve applying the herbicide to whole plants (or plant parts) to trace its uptake, translocation, and metabolism under more realistic biological conditions. By using radiolabeled flufenacet, researchers can track the formation and distribution of various metabolites, including this compound, within the plant. researchgate.net Such studies have demonstrated that the detoxification of flufenacet is a critical process, leading to the formation of several key metabolites. researchgate.net

The combination of these approaches allows for the construction of detailed metabolic maps, as illustrated in studies on resistant weeds, which show the pathway from the parent flufenacet through various intermediates. researchgate.netresearchgate.net

Future Directions in Herbicide Resistance Management Strategies through Metabolite Understanding

The evolution of herbicide resistance in weeds is a major threat to agricultural productivity. researchgate.net A key mechanism of resistance is enhanced metabolism, where resistant plants can detoxify an herbicide more rapidly than susceptible plants. fao.orgresearchgate.netopenagrar.de Understanding the role of metabolites like this compound is central to combating this issue.

Future strategies informed by metabolite research include:

Early Diagnosis of Resistance: If resistant weeds produce specific metabolic signatures (e.g., higher or faster accumulation of certain metabolites), these could be used as biomarkers for early detection in the field, allowing for timely intervention. uni-goettingen.de

Circumventing Resistance: By understanding the exact enzymatic pathways that lead to detoxification (e.g., the formation of this compound via GSTs), it may be possible to develop synergists—compounds that inhibit these detoxification enzymes, thereby restoring the herbicide's efficacy. researchgate.net

Informing Herbicide Design: Knowledge of how herbicides are metabolized and detoxified can guide the design of new active ingredients that are less susceptible to existing resistance mechanisms.

Optimizing Herbicide Use: Research has shown that using flufenacet in mixtures with other herbicides can improve control of less susceptible weed populations. nih.gov Understanding the metabolic fate of each component can help in designing more robust and durable herbicide programs.

A deep understanding of the metabolic pathways, including the formation and fate of this compound, is crucial for preserving the long-term effectiveness of flufenacet and managing the evolution of resistance in agricultural weeds. fao.orguni-goettingen.de

Data Tables

Table 1: Key Metabolites of Flufenacet Identified in Environmental and Biological Systems

| Compound Name | Common Abbreviation | Role/Significance | Reference |

| Flufenacet | Parent Herbicide | Active ingredient applied to control weeds. | nih.gov |

| N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | - | Major degradation product in aerobic soil. | nih.gov |

| Flufenacet-ethanesulfonic acid | Flufenacet ESA | Major, persistent, and mobile degradation product in soil. | doi.org |

| Flufenacet-oxanilic acid | Flufenacet OA | Major, less persistent degradation product in soil. | doi.orgnih.gov |

| Flufenacet-thioglycolate | - | Intermediate in the glutathione conjugation pathway. | researchgate.netresearchgate.net |

| This compound | - | Oxidized metabolite of the thioglycolate conjugate. | lgcstandards.com |

Q & A

What validated analytical methods are recommended for detecting Flufenacet-thioglycolate sulfoxide in environmental and biological matrices?

Basic Research Focus :

this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. These methods are optimized for sensitivity (detection limits <1 ppb) and specificity, particularly in complex matrices like soil, water, or plant tissues. Sample preparation often involves solid-phase extraction (SPE) with C18 cartridges and methanol-acetonitrile mixtures for elution .

Advanced Considerations :

To minimize matrix interference, advanced workflows incorporate isotope dilution mass spectrometry (IDMS) using deuterated internal standards. Method validation should follow ICH Q2(R1) guidelines , including linearity (R² >0.99), recovery rates (70–120%), and precision (RSD <15%). Cross-validation against orthogonal techniques like FTIR spectroscopy (for sulfoxide group identification at ~1040 cm⁻¹) is critical to confirm structural integrity .

How should researchers address discrepancies in recovery rates during extraction of this compound from soil matrices?

Basic Research Focus :

Inconsistent recovery rates often arise from pH-dependent solubility or organic matter binding. Standard protocols recommend adjusting extraction solvent pH to 6–8 (using ammonium acetate buffers) and incorporating sonication-assisted extraction to disrupt soil aggregates .

Advanced Considerations :

For recalcitrant soils, pressurized liquid extraction (PLE) at 60–80°C with dichloromethane:acetone (1:1) improves efficiency. Quantify matrix effects via post-extraction spiking and correct using standard addition curves . Statistical tools like multivariate regression can identify confounding variables (e.g., clay content, humic acid levels) affecting reproducibility .

What are the critical parameters influencing the stability of this compound under laboratory storage conditions?

Basic Research Focus :

this compound degrades under UV light and at temperatures >4°C. For short-term storage (≤7 days), amber vials at 4°C in acetonitrile or methanol (0.1% formic acid) are sufficient. Long-term storage requires -20°C in inert atmospheres (N₂) to prevent oxidation .

Advanced Considerations :

Conduct accelerated stability studies (40°C/75% RH for 6 months) to model degradation kinetics. Monitor degradation products (e.g., sulfones) via high-resolution mass spectrometry (HRMS) . Stability thresholds (<10% degradation) should align with OECD 506 guidelines for environmental metabolites .

How can researchers differentiate this compound from its parent compound and sulfone metabolites using spectroscopic techniques?

Basic Research Focus :

Nuclear Magnetic Resonance (NMR) : The sulfoxide group in this compound shows distinct ¹H NMR shifts at δ 2.7–3.1 ppm (cf. sulfones at δ 3.3–3.6 ppm). FTIR identifies sulfoxide S=O stretches at 1040–1070 cm⁻¹ , absent in the parent thioether .

Advanced Considerations :

Tandem MS/MS fragmentation provides diagnostic ions: this compound exhibits a characteristic loss of 64 Da (SO group), while sulfones lose 80 Da (SO₂). Use collision-induced dissociation (CID) energy optimization to enhance specificity .

What are the best practices for validating a quantitative method for this compound in plant tissues?

Basic Research Focus :

Validate linearity across 0.1–100 ng/mL with ≥5 calibration points. Determine limit of detection (LOD) and limit of quantification (LOQ) via signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ). Include matrix-matched standards to account for ion suppression/enhancement .

Advanced Considerations :

Assess interlaboratory reproducibility using harmonized protocols (e.g., ISO 17025 ). Perform uncertainty budgeting combining precision, recovery, and calibration errors. For transgenic plant studies, validate against isotopically labeled internal standards to correct for enzymatic degradation .

How do abiotic factors (e.g., pH, UV light) influence the environmental transformation of this compound?

Advanced Research Focus :

Under UV irradiation (λ=254 nm), this compound undergoes photooxidation to sulfones, with half-lives <48 hours in aqueous systems. At pH >8, hydrolysis dominates, yielding thioglycolic acid derivatives. Use quantum chemical modeling (DFT) to predict reaction pathways and HPLC-TOF/MS to identify transient intermediates .

What in vitro models are suitable for studying the metabolic pathways of this compound in non-target organisms?

Advanced Research Focus :

HepG2 cell lines and rat liver microsomes are used to assess cytochrome P450-mediated oxidation. Monitor glutathione (GSH) conjugation via LC-MS/MS to detect mercapturate metabolites. Compare kinetics with Michaelis-Menten parameters (Km, Vmax) to evaluate species-specific metabolic rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.